4,5,6,7-Tetrahydro-1H-benzoimidazole-5-carboxylic acid
CAS No.: 26751-24-6
Cat. No.: VC4501631
Molecular Formula: C8H10N2O2
Molecular Weight: 166.18
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 26751-24-6 |
---|---|
Molecular Formula | C8H10N2O2 |
Molecular Weight | 166.18 |
IUPAC Name | 4,5,6,7-tetrahydro-3H-benzimidazole-5-carboxylic acid |
Standard InChI | InChI=1S/C8H10N2O2/c11-8(12)5-1-2-6-7(3-5)10-4-9-6/h4-5H,1-3H2,(H,9,10)(H,11,12) |
Standard InChI Key | LQXRWFGXMQZLIV-UHFFFAOYSA-N |
SMILES | C1CC2=C(CC1C(=O)O)NC=N2 |
Introduction
Chemical Identity and Structural Characteristics
Molecular Structure and Nomenclature
The molecular formula of 4,5,6,7-tetrahydro-1H-benzoimidazole-5-carboxylic acid is C₈H₁₀N₂O₂, with a molecular weight of 166.18 g/mol . Its IUPAC name, 4,5,6,7-tetrahydro-3H-benzimidazole-5-carboxylic acid, reflects the bicyclic structure comprising a benzene ring fused to an imidazole ring, with partial saturation in the cyclohexene moiety . The carboxylic acid group at position 5 enhances its reactivity, enabling derivatization for targeted biological applications.
The compound’s hydrochloride salt (C₈H₁₁ClN₂O₂; molecular weight 202.64 g/mol) is characterized by improved solubility and stability, making it preferable in pharmaceutical formulations. The structural conformation of both forms has been validated via nuclear magnetic resonance (NMR) and mass spectrometry (MS) .
Physicochemical Properties
Key physicochemical properties include:
Property | Value | Source |
---|---|---|
Melting Point | Not reported | |
Solubility | Moderate in polar solvents | |
pKa (Carboxylic Acid) | ~4.5 (estimated) | |
Storage Conditions (HCl salt) | 2–8°C in inert atmosphere |
The compound’s acidity (pKa ~4.5) facilitates salt formation and ionic interactions in biological systems . Its hydrochloride salt requires refrigeration to prevent degradation.
Synthesis and Production
Synthetic Routes
Industrial synthesis typically involves cyclization reactions between o-phenylenediamine derivatives and carboxylic acid precursors under acidic or basic conditions. While specific protocols are proprietary, continuous flow processes are employed to optimize yield and purity. Catalysts such as Lewis acids may accelerate ring closure, though detailed reaction mechanisms remain undisclosed in public literature.
Industrial Synthesis and Impurities
The hydrochloride salt is a known impurity in the production of Ramosetron, a 5-HT₃ receptor antagonist used to treat chemotherapy-induced nausea. Quality control measures, including high-performance liquid chromatography (HPLC), are critical to isolate the desired pharmaceutical compound from residual 4,5,6,7-tetrahydro-1H-benzoimidazole-5-carboxylic acid derivatives.
Biological Activities and Mechanisms of Action
Antithrombotic Activity via TAFI Inhibition
The compound inhibits thrombin activatable fibrinolysis inhibitor (TAFI), a carboxypeptidase that stabilizes blood clots by attenuating fibrinolysis . By blocking TAFI, it enhances clot degradation, offering potential in treating thrombosis and embolic disorders . Preclinical studies suggest dose-dependent efficacy, though clinical trial data remain unpublished .
Anti-inflammatory Properties
Structural analogs of benzimidazole derivatives exhibit anti-inflammatory effects by suppressing cyclooxygenase (COX) enzymes and pro-inflammatory cytokines like TNF-α and IL-6 . While direct evidence for 4,5,6,7-tetrahydro-1H-benzoimidazole-5-carboxylic acid is limited, its pharmacological profile aligns with COX-2 selectivity observed in related compounds .
Pharmaceutical Applications and Derivatives
Gastrointestinal Therapeutics
The compound’s interaction with 5-HT₃ receptors underpins its role in synthesizing antiemetics like Ramosetron. By modulating serotonin signaling, these drugs alleviate nausea and vomiting in chemotherapy patients.
Hydrochloride Salt Formulation
The hydrochloride salt (CAS 131020-57-0) is prioritized in drug formulation due to enhanced bioavailability and stability. Its synthesis involves reacting the free acid with hydrochloric acid under controlled conditions.
Physicochemical and Analytical Data
Spectroscopic Characteristics
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